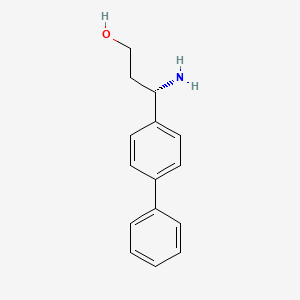
(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-(4-phenylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method includes the hydrogenation of 3-(4-phenylphenyl)propanone oxime using a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or substituted amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-(4-biphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-phenylphenyl)butan-1-OL
Comparison:
- (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group, which can participate in a variety of chemical reactions.
- Similar compounds may differ in their chain length or the position of functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/t15-/m0/s1 |
Clave InChI |
UNUNOVQUYQLLAO-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
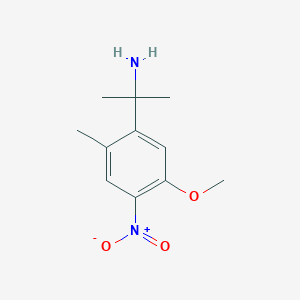
![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
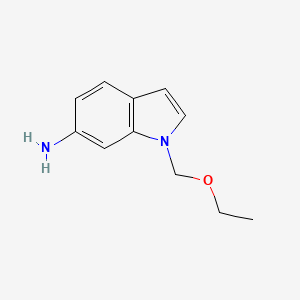

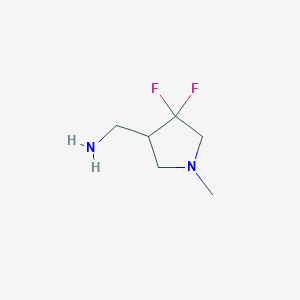
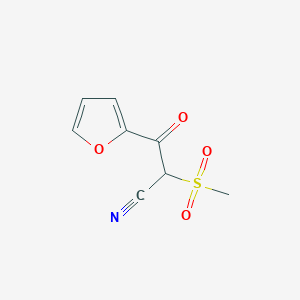
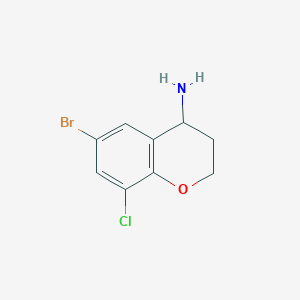
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
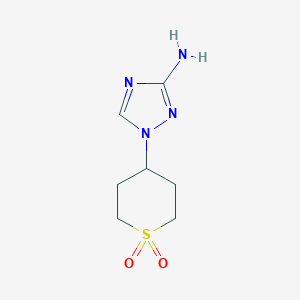
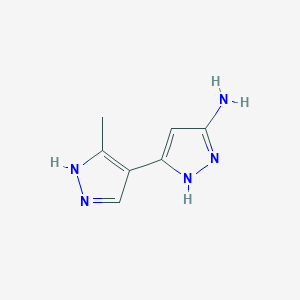
![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
